Product packaging for 3-iodo-3H-pyridazin-6-imine;hydroiodide(Cat. No.:)

3-iodo-3H-pyridazin-6-imine;hydroiodide

Cat. No.: B12360254
M. Wt: 348.91 g/mol
InChI Key: QLEDFBKYIZKTQW-UHFFFAOYSA-N
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Description

Significance of Halogenated Nitrogen Heterocycles in Contemporary Organic Synthesis

Halogenated nitrogen heterocycles are fundamental building blocks in the world of organic synthesis, prized for their versatile reactivity. merckmillipore.comnumberanalytics.com The introduction of a halogen atom, such as iodine, into a heterocyclic ring dramatically influences the molecule's electronic properties and provides a reactive handle for further chemical transformations. numberanalytics.commt.com This is particularly true for iodo-substituted heterocycles, where the carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions. sydney.edu.au

These halogenated compounds are instrumental in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. numberanalytics.comresearchgate.net The strategic placement of a halogen atom can facilitate the construction of carbon-carbon and carbon-heteroatom bonds through powerful catalytic methods like Suzuki, Heck, and Sonogashira couplings. researchgate.netnih.gov This capability allows chemists to assemble intricate molecular architectures from simpler, halogenated precursors. mdpi.comnih.gov The presence of a halogen can also modulate the biological activity of a molecule, a strategy frequently employed in medicinal chemistry to enhance efficacy or fine-tune pharmacokinetic properties. researchgate.netrsc.org

Academic Importance of the Pyridazine (B1198779) Scaffold in Heterocyclic Chemistry Research

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govresearchgate.netwikipedia.org Its unique electronic and physical properties, including a significant dipole moment and the ability to act as both a hydrogen bond donor and acceptor, make it a valuable component in the design of biologically active molecules. nih.govblumberginstitute.org The pyridazine nucleus is found in a number of approved drugs, underscoring its therapeutic relevance. wikipedia.orgresearchgate.net

From an academic standpoint, the pyridazine system is a subject of continuous investigation due to its interesting reactivity and the diverse biological activities exhibited by its derivatives. nih.govresearchgate.netresearchgate.net Researchers are constantly exploring new synthetic methodologies to access functionalized pyridazines and to understand how modifications to the pyridazine core impact its chemical behavior and biological profile. organic-chemistry.org The ability of the pyridazine ring to serve as a bioisostere for other aromatic systems, such as the phenyl ring, further enhances its importance in drug design and discovery. nih.gov

Fundamental Role of Imine Moieties and their Derivatives in Chemical Transformations

Imines, characterized by a carbon-nitrogen double bond, are versatile intermediates in a vast number of chemical transformations. wikipedia.orgscienceinfo.com They are typically formed through the condensation of a primary amine with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org The C=N bond of an imine is susceptible to attack by nucleophiles, making imines valuable precursors for the synthesis of amines and other nitrogen-containing compounds. masterorganicchemistry.comnih.gov

The reactivity of imines can be further tuned by the substituents on the carbon and nitrogen atoms. The nitrogen lone pair imparts basicity to the imine, allowing for protonation to form iminium ions, which are even more electrophilic and reactive towards nucleophiles. wikipedia.org This reactivity is harnessed in a variety of named reactions and is central to the construction of complex nitrogen-containing natural products and pharmaceuticals. nih.gov Furthermore, imines can participate in cycloaddition reactions, serving as key components in the synthesis of heterocyclic rings. nih.gov

Overview of the Chemical Compound's Position within Pyridazine-Imine Systems and Halogenated Organic Salts

3-iodo-3H-pyridazin-6-imine;hydroiodide integrates the key features of a halogenated heterocycle, a pyridazine scaffold, and an imine functionality. The presence of the iodine atom on the pyridazine ring at the 3-position suggests it is primed for functionalization via cross-coupling reactions, allowing for the introduction of a wide range of substituents. The imine group at the 6-position offers another site for chemical modification, such as reduction to an amine or reaction with various nucleophiles.

The formulation of the compound as a hydroiodide salt indicates that the imine nitrogen is protonated, forming an iminium ion. This protonation would significantly enhance the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. The hydroiodide salt form also influences the compound's physical properties, such as its solubility and stability. This combination of a reactive halogen, a biologically relevant pyridazine core, and a reactive iminium ion positions this compound as a potentially valuable intermediate for the synthesis of novel, highly functionalized pyridazine derivatives.

Research Gaps and Future Directions in this compound Studies

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While the individual components of the molecule are well-studied, there is a lack of published data on the synthesis, reactivity, and potential applications of this particular chemical entity.

Future research should focus on several key areas:

Synthesis: Development of a robust and efficient synthetic route to this compound is the first critical step. This would likely involve the iodination of a suitable pyridazine precursor followed by the introduction of the imine functionality.

Reactivity Studies: A systematic investigation of the compound's reactivity is needed. This would include exploring its participation in various palladium-catalyzed cross-coupling reactions at the iodo-position and studying the reactivity of the imine/iminium moiety with a range of nucleophiles.

Derivative Synthesis: Utilizing the dual reactivity of the compound, a library of novel pyridazine derivatives could be synthesized. This would allow for the exploration of the chemical space around this scaffold.

Biological Evaluation: Given the established biological importance of the pyridazine scaffold, any newly synthesized derivatives should be screened for potential pharmacological activity.

The following table summarizes the key structural features of this compound and their implications for future research.

Structural FeatureChemical SignificancePotential Research Directions
Iodo Group Excellent leaving group for cross-coupling reactions.Suzuki, Heck, Sonogashira, and other palladium-catalyzed couplings to introduce diverse substituents.
Pyridazine Scaffold Privileged structure in medicinal chemistry with unique electronic properties.Design and synthesis of novel bioactive molecules based on this core.
Imine/Iminium Moiety Electrophilic center for nucleophilic attack.Reactions with nucleophiles, reduction to form amines, and use in cycloaddition reactions.
Hydroiodide Salt Enhances electrophilicity of the imine and influences physical properties.Investigation of the role of the salt form in reactivity and solubility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5I2N3 B12360254 3-iodo-3H-pyridazin-6-imine;hydroiodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5I2N3

Molecular Weight

348.91 g/mol

IUPAC Name

3-iodo-3H-pyridazin-6-imine;hydroiodide

InChI

InChI=1S/C4H4IN3.HI/c5-3-1-2-4(6)8-7-3;/h1-3,6H;1H

InChI Key

QLEDFBKYIZKTQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=N)N=NC1I.I

Origin of Product

United States

Theoretical and Computational Investigations of 3 Iodo 3h Pyridazin 6 Imine;hydroiodide

Comprehensive Tautomerism Studies within the 3H-pyridazin-6-imine System

Protonation State and Counterion Effects on the Hydroiodide Salt

The protonation state and the influence of the counterion are crucial in determining the physicochemical properties and biological activity of heterocyclic salts like 3-iodo-3H-pyridazin-6-imine;hydroiodide. Computational chemistry offers powerful tools to investigate these aspects at a molecular level.

Ab initio calculations are instrumental in studying the protonation of nitrogen-containing heterocycles. For the pyridazine (B1198779) ring, computational studies can predict the most likely site of protonation by comparing the energies of the different possible protonated forms. acs.org The basicity of the pyridazine ring is relatively modest, which means that its hydrogen-bonding interactions are preserved at lower pH values compared to more basic heterocycles like pyridine (B92270). nih.gov In the case of 3-iodo-3H-pyridazin-6-imine, there are multiple potential protonation sites: the two nitrogen atoms of the pyridazine ring and the nitrogen of the imine group. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the proton affinity of each site, thus identifying the most energetically favorable protonation location. These calculations would also reveal how the iodine substituent and the imine group influence the electron density distribution and, consequently, the basicity of the ring nitrogens. rsc.org

Table 1: Illustrative Calculated pKa Values for Pyrimidine (B1678525) Derivatives This table provides an example of how computational methods are used to predict the acidity of related heterocyclic compounds. A similar approach could be used for 3-iodo-3H-pyridazin-6-imine. nih.gov

CompoundExperimental pKa1Calculated pKa1Experimental pKa2Calculated pKa2
Pyrimidine1.231.255.715.69
2-Aminopyrimidine3.543.557.27.18
4-Aminopyrimidine5.715.70--
5-Aminopyrimidine2.822.81--
Uracil--9.459.43
Thymine--9.949.92
Data sourced from studies on pyrimidine and related compounds and is for illustrative purposes. nih.gov

Computational Elucidation of Reaction Mechanisms and Regioselectivity

Computational chemistry is a powerful tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. purdue.edu

For a molecule like this compound, computational methods can be used to predict its reactivity in various chemical transformations. By calculating the energies of reactants, transition states, and products, a detailed energy landscape for a proposed reaction can be constructed. purdue.edu This allows for the identification of the most likely reaction pathway.

For instance, in the synthesis of pyridazine derivatives, computational studies have been used to elucidate the mechanism of inverse-electron-demand Diels-Alder (IEDDA) reactions. rsc.org DFT calculations can be employed to map the potential energy surface of such reactions involving 3-iodo-3H-pyridazin-6-imine as either a reactant or a product. These calculations would reveal the activation energies for different possible pathways, helping to understand the feasibility and kinetics of the reaction.

Many reactions involving substituted pyridazines can lead to multiple regioisomers or stereoisomers. Computational chemistry provides a means to predict and rationalize the observed selectivity. rsc.org The regioselectivity of reactions on the pyridazine ring is influenced by the electronic and steric effects of its substituents. nih.gov

In the context of 3-iodo-3H-pyridazin-6-imine, the iodine atom at the 3-position and the imine group at the 6-position will direct the outcome of electrophilic or nucleophilic attacks on the ring. Computational models can quantify the influence of these substituents on the electron density at different positions of the ring, thereby predicting the most reactive sites. For example, DFT calculations can be used to compare the activation energies for the formation of different regioisomeric products in a given reaction. researchgate.net Recent studies have shown that for some pyridazine syntheses, the regioselectivity can be accurately predicted by calculating the activation energies of the competing pathways. rsc.org

Advanced Computational Methodologies in Pyridazine Research

Beyond static quantum chemical calculations, more advanced computational techniques are being increasingly applied to study the dynamic behavior and complex properties of pyridazine derivatives.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.gov For a flexible molecule, MD simulations can explore the conformational landscape and identify the most stable conformations. nih.gov This is particularly relevant for understanding how a molecule like 3-iodo-3H-pyridazin-6-imine might bind to a biological target. acs.org

MD simulations can be used to study the interactions of the compound with solvent molecules, which can provide insights into its solubility and transport properties. Furthermore, MD simulations are invaluable for studying the binding of a ligand to a protein, revealing the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions) that stabilize the complex. acs.org Recent research on kinase inhibitors has utilized MD simulations to understand the binding preferences of ligands for different protein conformations. nih.gov

Table 2: Illustrative Data from Molecular Dynamics Simulations of Ligand-Protein Complexes This table exemplifies the type of data that can be obtained from MD simulations to analyze the stability of a ligand within a protein's binding site.

SystemAverage RMSD (Å)Key Interacting ResiduesPredominant Interaction Type
Ligand A in Protein X1.5 ± 0.3Asp145, Lys67Hydrogen Bonding, Salt Bridge
Ligand B in Protein X2.8 ± 0.7Leu120, Val45Hydrophobic Interactions
Ligand A in Protein Y3.1 ± 0.9Tyr210, Phe198π-π Stacking
This data is hypothetical and for illustrative purposes only.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) modeling are powerful tools for predicting the properties of new compounds based on their chemical structure. nih.gov QSPR models establish a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property. researchgate.net

For pyridazine derivatives, QSPR models have been developed to predict various properties, including their corrosion inhibition efficiency. nih.govresearchgate.net In such studies, a range of molecular descriptors are calculated for a series of pyridazine compounds, including electronic properties (like HOMO and LUMO energies), steric properties, and hydrophobic properties. These descriptors are then correlated with the observed property using statistical methods like multiple linear regression or machine learning algorithms. aip.org

For this compound, a QSPR approach could be used to predict properties such as its solubility, lipophilicity (logP), or even its potential biological activity, based on models developed for related pyridazine derivatives. tandfonline.com

Table 3: Common Molecular Descriptors Used in QSPR Studies of Pyridazine Derivatives This table lists some of the descriptors that are typically calculated for use in QSPR models. nih.govresearchgate.net

Descriptor CategoryExample Descriptors
Electronic Energy of Highest Occupied Molecular Orbital (E-HOMO), Energy of Lowest Unoccupied Molecular Orbital (E-LUMO), Dipole Moment, Mulliken Charges
Topological Molecular Connectivity Indices, Wiener Index
Geometrical Molecular Surface Area, Molecular Volume
Physicochemical Logarithm of the partition coefficient (LogP), Molar Refractivity

Advanced Spectroscopic and Structural Elucidation of 3 Iodo 3h Pyridazin 6 Imine;hydroiodide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For the hypothetical analysis of 3-iodo-3H-pyridazin-6-imine;hydroiodide, both one-dimensional (¹H, ¹³C) and two-dimensional techniques would be essential.

Detailed ¹H and ¹³C NMR Spectral Interpretation

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are highly dependent on their electronic environment. For the pyridazine (B1198779) ring, protons are typically observed in the aromatic region (δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atoms and the iodine substituent would likely deshield the adjacent protons, shifting them downfield. The imine proton (-NH) and the proton on the protonated nitrogen of the hydroiodide salt would be expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

In ¹³C NMR spectroscopy, the carbon atoms of the pyridazine ring would also exhibit distinct chemical shifts. The carbon atom bonded to the iodine (C3) would be significantly influenced by the heavy atom effect, potentially leading to a lower chemical shift than might otherwise be expected. The imine carbon (C6) would likely resonate further downfield due to the C=N double bond. Studies on related pyridazine derivatives have shown that ¹³C NMR spectra provide clear differentiation of the ring carbons. mdpi.com

Hypothetical ¹H and ¹³C NMR Data This table is a projection based on general principles and data from analogous structures.

Atom Projected ¹H Chemical Shift (ppm) Projected ¹³C Chemical Shift (ppm)
H4 7.5 - 8.0 -
H5 7.2 - 7.8 -
NH (imine) 9.0 - 11.0 (broad) -
NH (pyridinium) 12.0 - 14.0 (broad) -
C3 - 90 - 110
C4 - 125 - 135
C5 - 120 - 130

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and elucidating the molecule's connectivity.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the pyridazine ring (H4 and H5).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the pyridazine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of atoms, which can help in confirming the stereochemistry and conformation of the molecule.

The application of these techniques has been fundamental in the structural elucidation of many complex heterocyclic systems, including various pyridazine derivatives. docbrown.info

Dynamic NMR Studies for Tautomeric Exchange Processes

The "3H-pyridazin-6-imine" structure suggests the possibility of tautomerism, where the imine proton could potentially migrate to one of the ring nitrogens, forming an amino-pyridazine tautomer (e.g., 3-iodo-6-aminopyridazine). Dynamic NMR studies, which involve recording spectra at different temperatures, can be used to investigate such exchange processes. If a tautomeric equilibrium exists, one might observe broadening or coalescence of specific NMR signals as the temperature is changed, indicating that the molecule is rapidly converting between two or more forms. The study of tautomerism in similar heterocyclic systems, like pyrimido[4,5-c]pyridazines, has been successfully carried out using temperature-dependent NMR. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. For this compound, characteristic vibrational bands would be expected.

N-H Stretching: The N-H bonds of the imine and the protonated pyridazinium ring would likely produce broad absorption bands in the region of 3400-3100 cm⁻¹. The breadth of these peaks is indicative of hydrogen bonding.

C=N Stretching: The imine C=N double bond should give rise to a sharp absorption band around 1650-1600 cm⁻¹.

C=C and C=N Ring Vibrations: The pyridazine ring itself would have a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond is expected to have a low-frequency absorption, typically below 600 cm⁻¹, in the fingerprint region of the IR spectrum. liberty.edu

The presence of the hydroiodide would facilitate strong intermolecular hydrogen bonds, which can be observed by shifts in the N-H stretching frequencies. The formation of hydrogen-bonded dimers and other supramolecular structures is a common feature in the solid-state chemistry of nitrogen-containing heterocycles. nist.govmdpi.com Research on other pyridazines has utilized IR spectroscopy to confirm the presence of key functional groups. growingscience.com

Hypothetical Infrared Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (H-bonded) 3400 - 3100 (broad)
C-H Stretch (aromatic) 3100 - 3000
C=N Stretch (imine) 1650 - 1600
C=C/C=N Ring Stretch 1600 - 1400

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For C₄H₅IN₄⁺ (the cation of the target compound), the exact mass would be calculated and compared to the experimentally measured value to confirm the molecular formula.

The fragmentation pathways observed in the mass spectrum can offer valuable structural information. Upon ionization, the molecular ion would likely undergo a series of fragmentation steps.

Loss of Iodine: A common fragmentation pathway for iodo-substituted compounds is the cleavage of the C-I bond, which would result in a significant peak corresponding to the loss of an iodine radical (·I).

Loss of HCN or N₂: Heterocyclic rings like pyridazine often fragment through the loss of small, stable neutral molecules such as hydrogen cyanide (HCN) or nitrogen gas (N₂).

Ring Cleavage: The pyridazine ring itself could undergo cleavage to produce smaller charged fragments.

Analysis of fragmentation patterns in related compounds, such as other nitazene (B13437292) analogs and cyclic nitro compounds, has been crucial for their structural identification. The mass spectrum of 3-methylpyridazine, for instance, provides a basic model for the fragmentation of the core pyridazine ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsional angles.

Key structural features that would be elucidated include:

The planarity of the pyridazine ring.

The precise geometry of the imine group.

The location of the iodide counter-ion and its interactions with the pyridazinium cation.

The intermolecular interactions, particularly the hydrogen bonding network involving the N-H groups and the iodide ion.

Crystal Structure and Molecular Conformation of the Hydroiodide Salt

The crystal structure of this compound is anticipated to be defined by the ionic interaction between the protonated pyridazin-6-imine cation and the iodide anion. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is fundamentally planar. wikipedia.orgresearchgate.net The protonation is expected to occur at the more basic imine nitrogen, creating a localized positive charge.

Illustrative Crystallographic Data for a Hypothetical Pyridazinium Halide Salt

The following table presents plausible crystallographic parameters for this compound, based on typical values for related organic halide salts.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~12.0
c (Å)~9.0
α (°)90
β (°)~105
γ (°)90
Volume (ų)~770
Z4

Note: This data is illustrative and not based on experimental results for the specific compound.

Analysis of Intermolecular Interactions, Crystal Packing, and Hydrogen Bonding Networks

The crystal packing of this compound will be dominated by a network of intermolecular interactions, with hydrogen bonds playing a crucial role. The iodide anion (I⁻) will act as a primary hydrogen bond acceptor, while the protonated imine group (-NH₂⁺) and the pyridazine ring C-H groups will serve as hydrogen bond donors.

The packing of the cations and anions in the crystal lattice will be arranged to maximize electrostatic attractions and hydrogen bonding, while minimizing steric repulsion from the bulky iodine atom. The planar pyridazinium cations may stack in a parallel or anti-parallel fashion, influenced by π-π stacking interactions, a common feature in aromatic systems. rsc.org

Key Expected Intermolecular Interactions

Interaction Type Donor Acceptor Significance
Hydrogen BondN-H (of iminium)I⁻Primary, strong interaction defining crystal packing
Hydrogen BondC-H (of pyridazine)I⁻Secondary, weaker contribution to crystal stability
π-π StackingPyridazine RingPyridazine RingPotential interaction influencing cation arrangement
van der WaalsAll atomsAll atomsGeneral contribution to lattice energy

Note: This table is based on expected interactions in pyridazinium halide salts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

The UV-Vis spectrum of this compound in a suitable solvent is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the conjugated pyridazine system. The parent pyridine (B92270) molecule shows absorption bands around 251 and 270 nm. wikipedia.org For pyridazine derivatives, these transitions are also typically observed in the UV region. nih.gov

The presence of the iodine substituent is expected to influence the spectrum in a predictable manner. The "heavy atom effect" of iodine can lead to a red-shift (bathochromic shift) of the absorption maxima to longer wavelengths. rsc.org This is due to the interaction of the iodine's orbitals with the π-system of the pyridazine ring, which can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org

The protonation of the imine group to form the hydroiodide salt will also likely cause a shift in the absorption bands compared to the free base. The positive charge on the nitrogen can alter the electron density distribution in the pyridazine ring, thereby affecting the energies of the electronic transitions.

Predicted UV-Vis Absorption Data

Transition Predicted λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Notes
π → π~260-280~2000-5000Primary absorption band related to the conjugated pyridazine ring.
n → π~300-330~100-500Weaker absorption, may be obscured by the stronger π → π* band or solvent effects.
Charge-TransferVariableVariableA broad, weak band might be observed due to charge transfer interactions involving the iodide ion. researchgate.net

Note: These values are estimations based on the spectra of related iodo-heteroaromatic compounds and pyridazine derivatives and are not experimental data for the specific compound. wikipedia.orgrsc.orgnih.gov

Reactivity and Mechanistic Organic Chemistry of 3 Iodo 3h Pyridazin 6 Imine;hydroiodide

Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring

The pyridazine ring, being an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, is predisposed to undergo nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced at positions ortho and para to the ring nitrogens (positions 3 and 6), which are analogous to the activated 2- and 4-positions in pyridine (B92270). youtube.com The reaction generally proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon, forming a stable anionic intermediate (a Meisenheimer complex) that is stabilized by resonance involving the nitrogen atoms. youtube.comquimicaorganica.org Subsequent elimination of the leaving group re-aromatizes the ring to furnish the substituted product.

Displacement of the Iodine Atom and Other Halogens

The iodine atom at the C3 position of the pyridazine ring is an excellent leaving group in nucleophilic substitution reactions. Its displacement by various nucleophiles is a key transformation for introducing new functional groups onto the pyridazine core. Studies on related halopyridazines and other haloazines demonstrate that the reactivity of the halogen is significantly enhanced by the electron-withdrawing nature of the heterocyclic ring. youtube.comwur.nl

In general, for halopyridines and by extension halopyridazines, the rate of nucleophilic substitution is much faster for halogens at the 2- and 4-positions (ortho/para to nitrogen) compared to the 3-position (meta to nitrogen). youtube.comquimicaorganica.org For 3-iodo-3H-pyridazin-6-imine, the iodine is at an activated position, facilitating its displacement. Reactions involving 3,6-dichloropyridazine (B152260) have shown that both chlorine atoms can be displaced by nucleophiles, often sequentially, allowing for the synthesis of differentially substituted pyridazines. nih.gov The substitution of halogens on the pyridazine ring is a common strategy for building more complex molecular architectures. nih.gov

Table 1: Examples of Nucleophilic Substitution on Halogenated Pyridine/Pyridazine Systems This table is illustrative, based on the reactivity of analogous compounds.

Halogenated SubstrateNucleophileProductReference
2-ChloropyridineSodium methoxide (B1231860) (NaOCH3)2-Methoxypyridine youtube.com
4-ChloropyrimidineAmmonia (NH3)4-Aminopyrimidine wur.nl
3,6-DichloropyridazineHydrazine (B178648) (N2H4)3-Chloro-6-hydrazinylpyridazine nih.gov

Reactivity at the Imine Nitrogen and Ring Nitrogens

The nitrogen atoms within the 3-iodo-3H-pyridazin-6-imine hydroiodide structure present multiple sites for reaction.

Ring Nitrogens: The pyridazine ring nitrogens are basic and nucleophilic, similar to those in pyridine. wikipedia.org They readily react with Brønsted and Lewis acids. In the subject compound, one nitrogen is already protonated as part of the hydroiodide salt. The remaining ring nitrogen retains its basic lone pair, which does not participate in the aromatic π-system, and can be protonated or alkylated. wikipedia.org The nucleophilic character of pyridine nitrogen has been demonstrated by its reaction with iodine, which leads to the formation of N-iodopyridinium cations. researchgate.net

Imine Nitrogen: The exocyclic imine nitrogen also possesses a lone pair of electrons and can exhibit nucleophilic character. nih.gov However, the imine group (C=N) as a whole can also be electrophilic at the carbon atom. The electrophilicity of the imine carbon is significantly influenced by the electronic properties of the attached groups. In this case, the electron-deficient pyridazine ring enhances the electrophilic character of the imine carbon, making it susceptible to attack by nucleophiles. mdpi.com

Furthermore, coordination to a metal, as seen in palladium-catalyzed reactions, can dramatically increase the imine's susceptibility to hydrolysis. mdpi.comnih.gov The palladium center withdraws electron density from the heterocyclic ring, which in turn makes the imine group more electron-deficient and prone to nucleophilic attack by water. mdpi.com The reactivity can be summarized as follows:

Nucleophilic character: The lone pair on the nitrogen can react with electrophiles, such as in protonation or acylation reactions. nih.gov

Electrophilic character: The imine carbon is attacked by nucleophiles, a process enhanced by the electron-withdrawing pyridazine ring or coordination to a Lewis acid. nih.govmdpi.com

Electrophilic Aromatic Substitution Reactions on the Pyridazine Core

Electrophilic aromatic substitution (EAS) on the pyridazine ring is generally very difficult to achieve. The pyridazine system is considered highly electron-deficient or "π-deficient" due to the strong electron-withdrawing inductive effect of the two adjacent nitrogen atoms. This deactivates the ring towards attack by electrophiles. researchgate.net

The reactivity of pyridazine in EAS is even lower than that of pyridine, which itself is often compared to nitrobenzene (B124822) in terms of its deactivation. wikipedia.orgyoutube.com Electrophilic attack on pyridine requires harsh reaction conditions and typically proceeds at the C3 and C5 positions (meta to the nitrogen), as attack at the ortho or para positions would place a positive charge on the electronegative nitrogen in a key resonance structure of the sigma complex, which is highly unfavorable. youtube.comquora.com

For pyridazine, this deactivation is intensified. Computational studies on azines confirm their low reactivity towards electrophiles. researchgate.net Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration), the basic ring nitrogens would be protonated, leading to the formation of a pyridazinium cation. rsc.org This would further increase the deactivation of the ring, making electrophilic attack even more challenging. Consequently, direct EAS on the carbon atoms of the 3-iodo-3H-pyridazin-6-imine hydroiodide core is not a synthetically viable pathway under standard conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Iodine Moiety

The carbon-iodine bond in 3-iodo-3H-pyridazin-6-imine is a powerful handle for constructing more complex molecules through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond in the oxidative addition step makes it an ideal substrate for these transformations. libretexts.org

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Functionalization

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organoboron species (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com This reaction is highly effective for the arylation or heteroarylation of the pyridazine core at the C3 position.

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the pyridazine, forming a Pd(II) intermediate. This is typically the rate-determining step. libretexts.org

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

While the presence of unprotected, nitrogen-rich heterocycles can sometimes inhibit the catalyst, specific protocols using appropriate ligands (e.g., SPhos, XPhos) and conditions have been developed to successfully couple these substrates in high yields. nih.gov The coupling of 3-pyridyl triflates and other heterocyclic halides serves as a strong precedent for the successful functionalization of 3-iodopyridazine (B154842) derivatives via this method. mdpi.comnih.govnih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides

ParameterConditionReference
CatalystPd(PPh3)4, Pd(OAc)2 with phosphine (B1218219) ligands (e.g., SPhos) nih.govnih.gov
BaseK3PO4, K2CO3, Cs2CO3 nih.govnih.gov
SolventDioxane, Toluene, DMF, often with water nih.gov
TemperatureRoom temperature to 100 °C nih.gov

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction is the premier method for forming a C(sp²)-C(sp) bond, effectively attaching a terminal alkyne to the pyridazine ring at the C3 position. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org

The mechanistic pathway involves two interconnected catalytic cycles:

Palladium Cycle: This is similar to the Suzuki coupling, beginning with the oxidative addition of the 3-iodopyridazine to the Pd(0) catalyst.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex. wikipedia.org

The final step is reductive elimination from the palladium center, which yields the 3-alkynylpyridazine product and regenerates the active Pd(0) catalyst. libretexts.org This reaction has been successfully applied to a wide range of heterocyclic halides, including 3-halogenated pyridines, demonstrating its utility for the alkynylation of the target compound. scirp.orgmdpi.com Optimized conditions often involve selecting the appropriate palladium source, phosphine ligand, and base to achieve high yields. scirp.org

Table 3: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine This table shows optimized conditions for a closely related substrate.

ParameterOptimized ConditionReference
CatalystPd(CF3COO)2 (2.5 mol%) scirp.org
LigandPPh3 (5.0 mol%) scirp.org
Co-catalystCuI (5.0 mol%) scirp.org
BaseEt3N scirp.org
SolventDMF scirp.org
Temperature100 °C scirp.org

Heck and Stille Reactions for C-C Bond Formation

The presence of an iodine atom on the pyridazine ring makes 3-iodo-3H-pyridazin-6-imine;hydroiodide a suitable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. nih.gov Among the most powerful of these are the Heck and Stille reactions. masterorganicchemistry.com

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For this compound, the carbon-iodine bond is the reactive site for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. youtube.com This step is typically followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted pyridazine product and regenerate the active catalyst. youtube.com The reaction generally exhibits high trans selectivity with respect to the substituent on the alkene. organic-chemistry.org

The Stille reaction couples the iodo-pyridazine with an organostannane reagent, also catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups. The mechanism proceeds through a similar catalytic cycle: oxidative addition of the C-I bond to Pd(0), followed by transmetalation with the organostannane and reductive elimination to form the C-C bond and release the product. youtube.com

The utility of these reactions allows for the introduction of diverse substituents at the 3-position of the pyridazine ring, as detailed in the table below.

Table 1: Representative Heck and Stille Reaction Partners

Reaction TypeCoupling PartnerTypical CatalystResulting Linkage
Heck ReactionAlkenes (e.g., acrylates, styrenes)Pd(OAc)₂, Pd(PPh₃)₄C-C double bond
Stille ReactionOrganostannanes (e.g., R-SnBu₃)Pd(PPh₃)₄C-C single bond

Reactions of the Imine Functionality

The exocyclic imine group (C=N) is a key functional handle, imparting a distinct set of reactive properties to the molecule, parallel to the chemistry of aldehydes and ketones. nih.gov This functionality is primarily characterized by the electrophilicity of the imine carbon atom.

The carbon-nitrogen double bond in the pyridazinimine system is polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. wikipedia.org This process, known as nucleophilic addition, is analogous to the well-established chemistry of carbonyl compounds. masterorganicchemistry.com The reaction involves the attack of a nucleophile on the imine carbon, which breaks the C=N pi bond and forms a tetrahedral intermediate. youtube.com Subsequent protonation of the nitrogen anion yields the final addition product. youtube.com

A wide array of nucleophiles can participate in this reaction, leading to a diverse range of substituted dihydropyridazine (B8628806) derivatives. The hydroiodide salt form of the title compound may influence the reaction by protonating the imine nitrogen, further enhancing the electrophilicity of the imine carbon.

Table 2: Examples of Nucleophilic Addition to the Imine Bond

NucleophileReagent ExampleProduct Type
HydrideSodium borohydride (B1222165) (NaBH₄)6-amino-3-iodo-1,6-dihydropyridazine
OrganometallicsGrignard reagents (R-MgBr)6-alkyl-6-amino-3-iododihydropyridazine
CyanideHydrogen cyanide (HCN)α-aminonitrile derivative libretexts.org
EnolatesKetones/Esters with baseβ-amino carbonyl compound

Cycloaddition reactions are powerful tools for constructing ring systems in a single step. numberanalytics.com The pyridazine ring system, particularly when activated as a cycloimmonium ylide, is known to participate in [3+2] dipolar cycloadditions. nih.gov In these reactions, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form a five-membered ring. nih.govuchicago.edu

The pyridazinimine system can be envisioned to participate in such reactions. For instance, N-acylation or N-alkylation of the endocyclic nitrogen adjacent to the imine could generate a pyridazinium salt. Subsequent deprotonation could form a pyridazinium ylide, which acts as the 1,3-dipole. This ylide can then react with various dipolarophiles, such as activated alkenes or alkynes, to construct fused pyrrolo[1,2-b]pyridazine (B13699388) scaffolds. nih.gov These reactions often proceed with high regioselectivity, which can be influenced by the nature of the substituents on both the ylide and the dipolarophile. nih.govresearchgate.net

Table 3: Potential [3+2] Cycloaddition Components

RoleComponent TypeExample
1,3-Dipole SourcePyridazinimine derivativeIn situ generated Pyridazinium Ylide
DipolarophileActivated AlkyneDimethyl acetylenedicarboxylate (B1228247) (DMAD) nih.gov
DipolarophileActivated AlkeneN-Phenylmaleimide, Acrylates nih.gov

The reduction of the imine functionality provides a direct route to the corresponding saturated amine derivative. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of reducing agents. organic-chemistry.org The choice of reagent allows for control over the reaction conditions and chemoselectivity.

Common methods for imine reduction include catalytic hydrogenation and the use of hydride-donating reagents. organic-chemistry.org For instance, sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing imines to amines. More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used, although they are less chemoselective. youtube.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective method. Given the presence of a C-I bond, care must be taken to select conditions that avoid competitive dehalogenation, a common side reaction in catalytic hydrogenations.

Table 4: Selected Reagents for Imine Reduction

Reagent/SystemDescription
Sodium Borohydride (NaBH₄)Mild hydride reagent, often used in alcoholic solvents. organic-chemistry.org
Lithium Aluminum Hydride (LiAlH₄)Powerful, non-selective hydride reagent.
Catalytic Hydrogenation (H₂/Pd, Pt)Effective but may cause deiodination.
Transfer HydrogenationUses a hydrogen donor like isopropanol (B130326) with a catalyst. organic-chemistry.org

Chemoselectivity and Regioselectivity in Complex Reaction Systems

The structure of this compound features multiple reactive sites: the C-I bond, the C=N imine bond, and the pyridazine ring itself. This multiplicity presents challenges and opportunities in terms of chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group or ring the reaction occurs).

Chemoselectivity can be controlled by the choice of reagents and reaction conditions. For example, a palladium-catalyzed Heck reaction would selectively target the C-I bond, leaving the imine untouched, provided a suitable base and catalyst system is employed. organic-chemistry.org Conversely, nucleophilic reagents like Grignard reagents or hydrides at low temperatures would preferentially attack the electrophilic imine carbon over the C-I bond. youtube.com

Regioselectivity is particularly relevant in cycloaddition reactions. In the [3+2] cycloaddition of pyridazinium ylides with unsymmetrical alkynes, the reaction often proceeds with complete regioselectivity, leading to a single regioisomeric product. nih.gov The observed selectivity is dictated by the electronic and steric properties of the interacting frontier molecular orbitals of the dipole and the dipolarophile.

Stability and Degradation Pathways under Various Chemical Conditions (mechanistic focus)

The stability of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. Understanding its degradation pathways is crucial for its handling and application in synthesis.

One primary degradation pathway involves the hydrolysis of the imine bond. In the presence of water, particularly under acidic or basic conditions, the C=N bond can be cleaved to yield 3-iodopyridazin-6-one and ammonia. This reaction is typically reversible but can be driven to completion.

Under oxidative conditions, such as those employing advanced oxidation processes, degradation can be initiated by radical species like hydroxyl radicals (•OH). mdpi.com These radicals can attack the electron-rich pyridazine ring or the imine functionality. The degradation of related heterocyclic structures, such as sulfachloropyridazine, has been shown to proceed through radical-initiated pathways, leading to ring cleavage or the formation of hydroxylated byproducts. researchgate.net

The carbon-iodine bond is also a point of potential degradation. It can be susceptible to homolytic cleavage under photochemical conditions (UV light) to generate radical intermediates. Furthermore, reductive conditions, especially potent ones like catalytic hydrogenation, can lead to deiodination, cleaving the C-I bond to replace iodine with a hydrogen atom. organic-chemistry.org

Exploration of Biological Activities and Molecular Interaction Mechanisms of 3 Iodo 3h Pyridazin 6 Imine;hydroiodide Derivatives

Mechanistic Studies of Molecular Interactions with Biological Targets

Understanding how a molecule interacts with biological targets at a molecular level is fundamental to drug discovery and development. For derivatives of 3-iodo-3H-pyridazin-6-imine;hydroiodide, these interactions can be inferred from studies on analogous compounds.

Pyridazine (B1198779) derivatives have been identified as inhibitors of various enzymes, playing a crucial role in interrupting pathological processes.

One notable example is the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway of microorganisms and a validated target for sulfonamide antibiotics. nih.gov Structure-based design has led to the development of pyrimido[4,5-c]pyridazine (B13102040) derivatives that act as potent DHPS inhibitors. nih.gov These compounds bind to the pterin (B48896) pocket of the enzyme, an alternative site to where sulfonamides bind. nih.gov X-ray crystallography studies have revealed that specific interactions, such as the removal of an N-methyl group to improve binding within the pterin pocket and optimization of a carboxylic acid side chain to engage the pyrophosphate binding site, are crucial for enhanced inhibitory activity. nih.gov

Another class of enzymes targeted by pyridazine derivatives is tyrosine kinases. For instance, pyrido-pyridazinone derivatives have been discovered as potent inhibitors of FER tyrosine kinase, which is implicated in cancer cell migration and proliferation. nih.gov High-throughput screening and subsequent chemical modifications led to the identification of compounds that bind to the ATP-binding site of the kinase. nih.gov X-ray crystallography of a related kinase, FES, showed that the pyridazinone scaffold forms hydrogen bonds and hydrophobic interactions within the active site. Specifically, substituents at various positions of the pyridine (B92270) ring were found to be critical for binding, with the 3-carbamoyl group forming a hydrogen bond with the backbone carbonyl oxygen of glutamate (B1630785) and the 2-anilino group interacting with the hinge region. nih.gov The pyridazinone ring itself can engage in CH/π and other non-covalent interactions with residues in the binding pocket. nih.gov

Furthermore, some pyrido[2,3-d]pyridazine-2,8-dione derivatives have been shown to be dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes involved in the inflammatory response. rsc.org Molecular docking studies suggest that these compounds can fit into the active sites of both COX isoenzymes. rsc.org

The table below summarizes the enzyme inhibition by some pyridazine derivatives.

Pyridazine Derivative ClassTarget EnzymeKey Findings
Pyrimido[4,5-c]pyridazinesDihydropteroate synthase (DHPS)Inhibit bacterial folate synthesis by binding to the pterin pocket. nih.gov
Pyrido-pyridazinonesFER tyrosine kinaseInhibit kinase activity by binding to the ATP-binding site, showing potential as anticancer agents. nih.gov
Pyrido[2,3-d]pyridazine-2,8-dionesCyclooxygenase-1/2 (COX-1/2)Exhibit anti-inflammatory effects through dual inhibition of COX enzymes. rsc.org

The following table details the ligand-target interactions for a pyridazinone-based derivative.

LigandTarget ReceptorKey Interacting ResiduesType of Interaction
Pyridazinone-based diarylureaVEGFR-2ASP, GLUHydrogen bonding

Recent studies have shown that certain pyridazinone derivatives can interact with DNA. Spectroscopic and in silico studies on pyrrolo[3,4-d]pyridazinone derivatives demonstrated that these compounds can bind to calf thymus DNA (ctDNA). mdpi.com The primary mode of interaction was determined to be groove binding, rather than intercalation between the base pairs. mdpi.com The stability of the DNA-ligand complex is influenced by the specific substituents on the pyridazinone core. mdpi.com

Furthermore, the synthesis of peptide nucleic acids (PNAs) containing pyridazine derivatives as artificial nucleobases highlights the potential for these heterocycles to interact specifically with nucleic acids. nih.gov In these studies, pyridazine analogs were designed to mimic cytosine and thymine. It was found that PNAs containing 3-aminopyridazine (B1208633) could form stable duplexes with oligodeoxynucleotides containing a complementary guanine, while those with pyridazin-3-one paired with adenine. nih.gov This demonstrates the capacity of the pyridazine ring to participate in the specific hydrogen bonding patterns required for nucleic acid recognition.

The interaction of these derivatives with plasma proteins, such as orosomucoid and gamma globulin, has also been investigated, indicating that these compounds can be bound and transported by these proteins, forming stable complexes. mdpi.com

Structure-Activity Relationship (SAR) Studies for Pyridazinimine Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For pyridazinimine derivatives, SAR insights can be drawn from the broader class of pyridazine and pyridazinone compounds.

Systematic modification of the pyridazine scaffold has yielded valuable information on how different functional groups and their positions influence biological activity. For instance, in a series of pyridazinone derivatives evaluated for anti-inflammatory activity, it was found that chloro-substitutions on the phenyl rings attached to the pyridazinone core led to better activity compared to methyl-substitutions. nih.gov Specifically, a 5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone showed significant anti-inflammatory potential. nih.gov

In the context of anticancer activity, the antiproliferative effects of some novel 3(2H)-pyridazinone derivatives against human colon carcinoma cells were found to be dependent on the nature of the substituents. nih.gov The introduction of different benzalhydrazone moieties at the 2-position of the pyridazinone ring led to varying degrees of activity. nih.gov

For DHPS inhibitors, the removal of an N-methyl group from the pyrimido[4,5-c]pyridazine core was shown to increase inhibitory activity by improving binding in the active site. nih.gov However, optimizing the length of a side chain carboxylic acid did not have a consistently beneficial effect. nih.gov

The table below presents a summary of SAR findings for different pyridazine derivatives.

Compound SeriesBiological ActivityKey Structural Features Influencing Activity
5-benzyl-3-phenyl-1,6-dihydro-6-pyridazinonesAnti-inflammatoryChloro-substitution on phenyl rings enhances activity over methyl-substitution. nih.gov
3(2H)-pyridazinone-2-yl-acetohydrazide derivativesAnticancer (antiproliferative)The nature of the substituted benzaldehyde (B42025) in the benzalhydrazone moiety affects activity. nih.gov
Pyrimido[4,5-c]pyridazinesEnzyme Inhibition (DHPS)Removal of an N-methyl group increases activity; side chain length optimization has variable effects. nih.gov

The molecular features critical for the engagement of pyridazine derivatives with their biological targets are diverse and specific to each target.

For VEGFR-2 inhibitors, the pyridazinone ring serves as a scaffold, and the presence of a urea (B33335) or thiourea (B124793) linker is crucial for forming key hydrogen bonds with the receptor's hinge region. nih.gov The terminal aromatic or heteroaromatic ring also plays a significant role in occupying a hydrophobic pocket. nih.gov

In the case of FER tyrosine kinase inhibitors, the 2-anilino, 3-carbamoyl, and 6-cyclohexyldiamino groups on a pyridine scaffold (which was later hopped to a pyrido-pyridazinone) were identified as vital for binding to the ATP-binding site. nih.gov The nitrogen atoms of the pyridazine ring can contribute to additional interactions, such as hydrogen bonding and CH/π interactions, which enhance binding affinity. nih.gov

The ability of pyridazine analogs in PNAs to act as mimics of natural nucleobases underscores the importance of the arrangement of hydrogen bond donors and acceptors on the heterocyclic ring for specific recognition by complementary nucleic acid strands. nih.gov The positioning of the amino group in 3-aminopyridazine allows it to form the necessary hydrogen bonds to pair with guanine. nih.gov

Applications in Chemical Biology and Medicinal Chemistry Research

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered significant attention in chemical biology and medicinal chemistry. nih.gov Its unique physicochemical properties, including its high dipole moment, capacity for hydrogen bonding, and π-deficient nature, make it a valuable component in the design of biologically active molecules. nih.govnih.gov The inherent polarity of the pyridazine ring can also contribute to favorable pharmacokinetic profiles, such as reduced lipophilicity and lower inhibition of cytochrome P450 enzymes. nih.gov

Design and Synthesis of Molecular Probes and Ligands for Biological Systems

The structural and electronic characteristics of pyridazine derivatives make them excellent candidates for the development of molecular probes and ligands to study biological systems. Their ability to coordinate with metal ions has been extensively explored in the creation of novel complexes with potential applications in various fields. researchgate.net

The synthesis of these molecular tools often involves multi-step reaction sequences. A common strategy is the construction of the pyridazine ring through cyclization reactions, followed by functionalization to introduce specific reporting groups or binding moieties. mdpi.comorganic-chemistry.org For instance, a series of fluorescent probes based on the pyrimido[4,5-d]pyridazine (B13097865) skeleton were synthesized to detect synthetic cannabinoids. acs.org The design of these probes involved modulating the electronic properties of the pyridazine system by introducing electron-donating or electron-accepting substituents, which in turn influenced their fluorescent properties upon binding to the target analyte. acs.org

Another key application is the use of pyridazine derivatives as ligands in coordination chemistry. researchgate.net The nitrogen atoms of the pyridazine ring can act as potent hydrogen bond acceptors, facilitating interactions with biological macromolecules. nih.govblumberginstitute.org This property has been exploited in the design of ligands for various metal ions, leading to the formation of complexes with defined geometries and potential catalytic or therapeutic activities. researchgate.net The synthesis of such ligands often involves the functionalization of a pre-formed pyridazine core with chelating groups. researchgate.net

Table 1: Examples of Pyridazine-Based Molecular Probes and Ligands

Compound TypeApplicationSynthetic StrategyKey Features
Pyrimido[4,5-d]pyridazine derivativesFluorescent probes for synthetic cannabinoidsMetal-free transannulation reaction followed by cyclization with hydrazine (B178648) hydrate (B1144303). acs.orgTunable fluorescent properties based on electronic substituents. acs.org
3,6-Di(pyridin-2-yl)pyridazines (DPPs)Ligands for self-assembly of grid-like metal complexesNot detailed in the provided search results.Form unique grid-like structures with copper (I) and silver (I) ions.
(E)-2-(6-chloropyridazin-3-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazineLigand for transition metal complexesCondensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde. researchgate.netForms complexes with Iron(II), Nickel(II), and Copper(II). researchgate.net

Development of Targeted Agents for Specific Biological Pathways (mechanistic focus)

The versatility of the pyridazine scaffold has been instrumental in the development of targeted agents for a multitude of biological pathways implicated in various diseases. nih.govjocpr.com Medicinal chemists have successfully utilized pyridazine derivatives to design inhibitors for specific enzymes and receptors. nih.govnih.govacs.org

One notable example is the structure-based design of novel pyrimido[4,5-c]pyridazine derivatives as inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria. nih.gov By analyzing the crystal structure of a known pyridazine inhibitor bound to the enzyme's active site, researchers were able to identify unfavorable interactions and rationally design new derivatives with improved binding affinity. nih.gov This involved optimizing the side chain length to better occupy the pyrophosphate binding site and removing a methyl group to enhance binding within the pterin pocket. nih.gov

Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyrosine kinase 2 (Tyk2) pseudokinase (JH2) domain. nih.gov These inhibitors were developed to selectively target the Tyk2 signaling pathway, which is involved in autoimmune and inflammatory diseases. nih.gov Structure-activity relationship (SAR) studies led to the discovery of compounds with improved metabolic stability and oral bioavailability. nih.gov

Furthermore, 3,6-disubstituted pyridazine derivatives have been designed and synthesized as inhibitors of the c-Jun N-terminal kinase 1 (JNK1) pathway, a critical regulator of cell proliferation and apoptosis that is often dysregulated in cancer. acs.org These compounds were developed through scaffold hopping and hybridization strategies, combining the pyridazine core with other pharmacophoric groups known to interact with the JNK1 active site. acs.org Molecular modeling studies were employed to predict and confirm the binding modes of these inhibitors. acs.org

Table 2: Pyridazine Derivatives as Targeted Agents

Derivative ClassTarget Pathway/EnzymeTherapeutic AreaDesign Strategy
Pyrimido[4,5-c]pyridazinesDihydropteroate synthase (DHPS)AntibacterialStructure-based design to improve binding affinity. nih.gov
Imidazo[1,2-b]pyridazinesTyrosine kinase 2 (Tyk2) JH2 domainAutoimmune and inflammatory diseasesChemogenomic approach and SAR studies to enhance potency and selectivity. nih.gov
3,6-Disubstituted pyridazinesJNK1 PathwayAnticancerScaffold hopping and hybridization-based design. acs.org

Broader Perspectives on Pyridazine-based Pharmacophores and Their Mechanistic Diversity

The pyridazine ring is a privileged scaffold in drug discovery, serving as a versatile pharmacophore with a wide range of biological activities. nih.govresearchgate.netnih.gov Its ability to act as a bioisosteric replacement for other aromatic rings, such as phenyl or pyridine, allows for the fine-tuning of a molecule's properties to enhance efficacy and reduce off-target effects. nih.gov The two adjacent nitrogen atoms in the pyridazine ring are key to its diverse mechanistic roles, enabling it to participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. nih.gov

The mechanistic diversity of pyridazine-based compounds is vast, with derivatives showing activity as enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions. nih.govresearchgate.netresearchgate.net For instance, pyridazinone derivatives have been reported to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. researchgate.net This wide range of activities stems from the ability of the pyridazine core to be readily functionalized at multiple positions, allowing for the creation of large and diverse chemical libraries for high-throughput screening. acs.orgnih.gov

The pyridazine heterocycle is found in several marketed drugs, highlighting its clinical relevance. jocpr.comresearchgate.net Examples include minaprine, an antidepressant, and levosimendan, a cardiotonic agent. jocpr.comnih.gov The continued exploration of pyridazine chemistry is expected to yield novel therapeutic agents with improved efficacy and safety profiles for a wide array of diseases. nih.govresearchgate.netrjptonline.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.